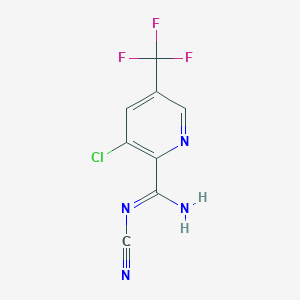

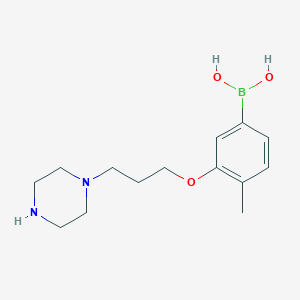

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid

Overview

Description

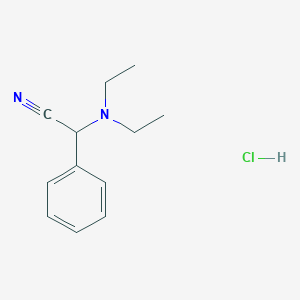

“4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid” is a chemical compound with the molecular formula C14H23BN2O3 . It is used in research and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the precursor of a related compound was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a propoxy group, and a phenylboronic acid group . In a related compound, the methyl-piperazine ring adopts a chair conformation .Chemical Reactions Analysis

Boronic acids, such as this compound, are known to participate in various chemical reactions. For example, they can undergo catalytic protodeboronation . In addition, they are used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C14H23BN2O3) and molecular weight (278.16 g/mol). More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Structural Applications

- Synthesis and Crystal Structures: The compound and its analogs, such as 3-piperazine-bisbenzoxaboroles, have been synthesized and used for developing phenylboronic acids analogs, displaying unique molecular architectures as determined by X-ray measurements (Adamczyk-Woźniak et al., 2013).

Biological and Pharmacological Properties

Fungicidal Activity

Studies have shown that certain analogs of this compound, particularly 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue, demonstrate significant fungicidal activity against various filamentous fungi, highlighting the importance of the heterocyclic benzoxaborole system in antifungal action (Wieczorek et al., 2014).

Antimicrobial Activity

Novel derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have been synthesized and shown to exhibit significant antibacterial and antifungal activity, with further insights provided by molecular modeling (Mandala et al., 2013).

Synthesis and Pharmacological Evaluation

Various compounds including 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been synthesized and evaluated for pharmacological activity, exhibiting significant affinity to serotonin receptors (Kossakowski et al., 2008).

Sensor Technology Applications

- Ion-Selective Electrodes: Piperazine-based compounds bearing phenylboronic acid groups have been used in polymeric membranes of ion-selective electrodes, showcasing potential in sensing applications like dopamine detection (Durka et al., 2019).

Chemical and Material Science Applications

- Polyamide Synthesis: The compound and its derivatives have been utilized in the synthesis of polyamides containing various molecular structures, demonstrating the versatility of this chemical in material science applications (Hattori & Kinoshita, 1979).

Future Directions

The future directions for this compound and similar boronic acids could involve extending studies in medicinal chemistry to obtain new promising drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid affects the Suzuki–Miyaura (SM) cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The ADME properties of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.

Result of Action

The molecular and cellular effects of the action of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid are primarily seen in the formation of new carbon-carbon bonds . This is a result of the Suzuki–Miyaura (SM) cross-coupling reaction .

Action Environment

The action, efficacy, and stability of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid can be influenced by environmental factors. For instance, the success of the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

[4-methyl-3-(3-piperazin-1-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-12-3-4-13(15(18)19)11-14(12)20-10-2-7-17-8-5-16-6-9-17/h3-4,11,16,18-19H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNKKYPAZMNVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCNCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176789 | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid | |

CAS RN |

1704064-32-3 | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)

![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)

![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)